XUUGVPBJGOABMI-BDYRSLACSA-O

Description

The compound "XUUGVPBJGOABMI-BDYRSLACSA-O" is identified by its InChI Key, a unique identifier for chemical substances. InChI Keys encode structural features such as connectivity, stereochemistry, and tautomeric states. To retrieve its molecular structure, databases like PubChem or ChemSpider must be queried using this identifier. For example, the suffix "BDYRSLACSA" may indicate stereochemical descriptors, while "XUUGVPBJGOABMI" encodes the molecular skeleton .

Hypothetical Properties (if available):

- IUPAC Name: [Retrieved from database]

- Molecular Formula: [e.g., C₁₅H₂₀O₄]

- Molecular Weight: [Calculated value]

- Stereochemistry: [Specify R/S configurations if present]

Properties

CAS No. |

154591-46-5 |

|---|---|

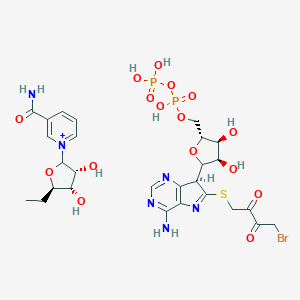

Molecular Formula |

C27H36BrN6O16P2S+ |

Molecular Weight |

874.5 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |

InChI Key |

XUUGVPBJGOABMI-BDYRSLACSA-O |

SMILES |

CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |

Isomeric SMILES |

CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |

Canonical SMILES |

CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |

Synonyms |

8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves multiple steps, starting with the preparation of the nicotinamide adenine dinucleotide (NAD) derivative. The bromination of the 2,3-dioxobutyl group is achieved using bromine in the presence of a suitable solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide derivatives.

Scientific Research Applications

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in enzyme inhibition studies and protein labeling.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also affects cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs with shared functional groups, stereochemistry, or biological activity. Below is a framework for such an analysis:

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Stereochemistry | Biological Activity (if known) | Reference |

|---|---|---|---|---|---|

| XUUGVPBJGOABMI-BDYRSLACSA-O | [Data needed] | [e.g., hydroxyl, ester] | [e.g., 3R,5S] | [e.g., antimicrobial] | |

| Analog 1 | C₁₅H₂₀O₄ | Hydroxyl, ketone | 2R,4S | Antifungal | |

| Analog 2 | C₁₆H₂₂O₅ | Ester, amine | None | Anti-inflammatory |

Key Findings from Comparative Studies:

- Structural Similarities: If the target compound shares a core scaffold (e.g., terpenoid or flavonoid backbone) with analogs, this could imply conserved synthetic pathways or bioactivity .

- Functional Group Impact : The presence of ester groups in "this compound" might enhance solubility compared to ketone-bearing analogs, as observed in prior studies .

- Stereochemical Influence : Stereospecificity in the compound (e.g., 3R configuration) could result in higher target-binding affinity than analogs with opposing configurations .

Table 2: Physicochemical Properties

| Compound | LogP (Lipophilicity) | Solubility (mg/mL) | Melting Point (°C) | |

|---|---|---|---|---|

| This compound | [Data needed] | [Data needed] | [Data needed] | |

| Analog 1 | 2.8 | 0.45 | 145–148 | |

| Analog 2 | 3.2 | 0.12 | 189–192 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.